molecular formula C9H18N3O3Si3 B14599399 Tris(di-methylsilyl) cyanurate

Tris(di-methylsilyl) cyanurate

Cat. No.: B14599399
M. Wt: 300.51 g/mol
InChI Key: GKRZEEYZPSOOQR-UHFFFAOYSA-N
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Description

2,4,6-Tris[(dimethylsilyl)oxy]-1,3,5-triazine is a chemical compound known for its unique structure and versatile applications. It belongs to the class of triazines, which are six-membered aromatic heterocyclic compounds containing three nitrogen atoms. The presence of dimethylsilyl groups enhances its reactivity and stability, making it a valuable compound in various scientific and industrial fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tris[(dimethylsilyl)oxy]-1,3,5-triazine typically involves the reaction of cyanuric chloride with lithium dimethylsilanolate. This reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atoms in cyanuric chloride are replaced by dimethylsilyl groups. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Tris[(dimethylsilyl)oxy]-1,3,5-triazine undergoes various chemical reactions, including:

    Substitution Reactions: The dimethylsilyl groups can be replaced by other nucleophiles, such as alkoxides or amines, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkoxides, amines, and thiols.

    Oxidation and Reduction Reactions: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents used. For example, substitution with alkoxides can yield 2,4,6-trialkoxy-1,3,5-triazines, while reactions with amines can produce 2,4,6-triamino-1,3,5-triazines .

Mechanism of Action

The mechanism of action of 2,4,6-Tris[(dimethylsilyl)oxy]-1,3,5-triazine involves its ability to undergo nucleophilic substitution reactions. The dimethylsilyl groups can be replaced by various nucleophiles, leading to the formation of different triazine derivatives. These derivatives can interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Uniqueness: 2,4,6-Tris[(dimethylsilyl)oxy]-1,3,5-triazine is unique due to the presence of dimethylsilyl groups, which provide distinct reactivity and stability compared to other triazine derivatives. This makes it particularly valuable in applications requiring high reactivity and stability .

Properties

Molecular Formula

C9H18N3O3Si3

Molecular Weight

300.51 g/mol

InChI

InChI=1S/C9H18N3O3Si3/c1-16(2)13-7-10-8(14-17(3)4)12-9(11-7)15-18(5)6/h1-6H3

InChI Key

GKRZEEYZPSOOQR-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)OC1=NC(=NC(=N1)O[Si](C)C)O[Si](C)C

Origin of Product

United States

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